N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of the individual aromatic and aliphatic components. The key steps include:
Formation of the aromatic amine: This involves the reaction of 2,6-dimethylaniline with 4-ethoxybenzoyl chloride under basic conditions to form N-(2,6-dimethylphenyl)-4-ethoxybenzamide.
Sulfonylation: The next step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the intermediate with methylsulfonyl chloride in the presence of a base.
Coupling with alanine: Finally, the sulfonylated intermediate is coupled with alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The amide and sulfonyl groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amides and sulfonyl groups.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(ethylsulfonyl)alaninamide
Uniqueness
N-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the specific combination of its aromatic and aliphatic components, as well as the presence of both ethoxy and methylsulfonyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-6-26-18-12-10-17(11-13-18)22(27(5,24)25)16(4)20(23)21-19-14(2)8-7-9-15(19)3/h7-13,16H,6H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHHTCIEEVKDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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